molecular formula C10H13NO2S B2780745 4-(Dimethoxymethyl)benzenecarbothioamide CAS No. 2279122-14-2

4-(Dimethoxymethyl)benzenecarbothioamide

Cat. No.: B2780745
CAS No.: 2279122-14-2
M. Wt: 211.28
InChI Key: FPPFIPDWDFZSAK-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)benzenecarbothioamide is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is characterized by the presence of a benzenecarbothioamide group substituted with a dimethoxymethyl group at the para position.

Preparation Methods

The synthesis of 4-(Dimethoxymethyl)benzenecarbothioamide typically involves the reaction of 4-(dimethoxymethyl)benzaldehyde with thioamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

4-(Dimethoxymethyl)benzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioamide group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

4-(Dimethoxymethyl)benzenecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)benzenecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

4-(Dimethoxymethyl)benzenecarbothioamide can be compared with similar compounds such as:

    4-(Methoxymethyl)benzenecarbothioamide: This compound has a single methoxy group instead of two, which may affect its reactivity and biological activity.

    4-(Dimethoxymethyl)benzamide: The presence of an amide group instead of a thioamide group can lead to different chemical and biological properties.

    4-(Dimethoxymethyl)benzenesulfonamide:

Properties

IUPAC Name

4-(dimethoxymethyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-12-10(13-2)8-5-3-7(4-6-8)9(11)14/h3-6,10H,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPFIPDWDFZSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)C(=S)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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